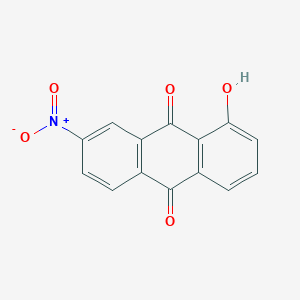

1-Hydroxy-7-nitroanthracene-9,10-dione

Description

Contextualization within the Anthraquinone (B42736) and Nitroanthracene-9,10-dione Chemical Landscape

The chemical landscape of anthraquinones is defined by the versatility of the anthracene-9,10-dione core, which can be substituted with various functional groups at different positions. ontosight.ai These substitutions significantly alter the molecule's chemical and physical properties, including solubility, color, and reactivity. ontosight.ai 1-Hydroxy-7-nitroanthracene-9,10-dione is characterized by two specific functional groups: a hydroxyl (-OH) group at the 1-position and a nitro (-NO₂) group at the 7-position.

The presence of the hydroxyl group places it within the family of hydroxyanthraquinones, which are common in nature and include well-known compounds like alizarin (B75676) and purpurin. researchgate.net The nitro group situates the compound within the nitroanthracene-9,10-dione class. A primary example of this class is 1-nitroanthraquinone (B1630840), which is synthesized by the nitration of anthraquinone. ontosight.ai Nitroanthraquinones are important intermediates in the synthesis of dyes and pigments and are subjects of research for their potential biological activities. ontosight.ai Therefore, this compound is a hybrid derivative, possessing functional groups that impart characteristics from both the hydroxylated and nitrated anthraquinone families.

Below is a data table comparing the basic properties of the parent compound, anthraquinone, and a simple nitro-derivative.

| Property | Anthraquinone | 1-Nitroanthraquinone |

| IUPAC Name | Anthracene-9,10-dione | 1-nitroanthracene-9,10-dione |

| Molecular Formula | C₁₄H₈O₂ | C₁₄H₇NO₄ |

| Molecular Weight | 208.22 g/mol | 253.21 g/mol |

| Appearance | Yellow crystalline solid | --- |

| CAS Number | 84-65-1 | 82-34-8 |

Data sourced from references wikipedia.orgnih.gov.

Significance of Hydroxylated and Nitrated Anthraquinone Derivatives in Contemporary Research

The functionalization of the anthraquinone scaffold with hydroxyl and nitro groups is a key strategy in the development of new pharmacologically active agents. nih.govresearchgate.net Contemporary research has demonstrated that these derivatives possess a wide spectrum of profound biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects. nih.gov

The therapeutic potential of these compounds often stems from their ability to interact with biological macromolecules. For instance, many anthraquinone derivatives act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. ontosight.ai This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects in rapidly dividing cancer cells. mdpi.com Furthermore, some derivatives are known to inhibit the function of topoisomerases, which are enzymes crucial for managing DNA topology during cell division. ontosight.ai The synthetic anthraquinone drug mitoxantrone, used clinically in cancer treatment, is a prime example of this class. nih.gov

Hydroxylated derivatives, such as the natural products emodin (B1671224) and aloe-emodin, have been extensively studied. mdpi.com Research shows they can induce programmed cell death (apoptosis and necrosis) in cancer cells, alter levels of reactive oxygen species (ROS) to create damaging oxidative stress, and modulate critical signaling pathways involved in cancer cell proliferation and survival. mdpi.com The addition of nitro groups further modifies the electronic properties of the anthraquinone ring system, which can influence its redox behavior and intermolecular interactions, thereby modulating its biological activity. ontosight.ai The diverse bioactivity of these derivatives has cemented the anthraquinone scaffold as a valuable lead structure in modern drug discovery and medicinal chemistry. nih.govresearchgate.net

The following table summarizes the documented biological activities of several functionalized anthraquinone derivatives.

| Compound Class | Examples | Documented Biological Activities |

| Hydroxyanthraquinones | Emodin, Aloe-emodin, Purpurin | Anticancer, Anti-inflammatory, Antiviral, Antimicrobial, Neuroprotective nih.govnih.govresearchgate.netmdpi.com |

| Aminoanthraquinones | Mitoxantrone | Anticancer (Topoisomerase II inhibitor) nih.gov |

| Nitroanthraquinones | 1-Nitroanthraquinone | Antimicrobial, Antifungal, Anticancer (research interest) ontosight.ai |

| Disubstituted Anthraquinones | Various synthetic derivatives | Anticancer (DNA-binding agents) nih.gov |

Scope and Research Focus of the Scholarly Inquiry

While the broader class of hydroxylated and nitrated anthraquinones is the subject of extensive research, scholarly inquiry focusing specifically on this compound is limited in publicly available literature. The main research focus appears to be on the synthesis and biological evaluation of various isomers, particularly those with substitutions at the 1, 4, 5, and 8 positions, which have shown significant anticancer activity. nih.govmdpi.com

The existence and availability of this compound for research purposes are confirmed by chemical suppliers, who provide analytical documentation such as NMR, HPLC, and LC-MS data for the compound. bldpharm.com This suggests that the compound is being synthesized and is likely utilized in laboratory settings. The scholarly focus for this specific isomer may currently be in its role as a synthetic intermediate for more complex molecules or as part of larger chemical libraries screened for a wide range of biological activities. However, detailed studies on its unique biological profile or potential therapeutic applications have not been prominently published. The current body of research remains centered on the general structure-activity relationships within the wider family of substituted anthraquinones. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H7NO5 |

|---|---|

Molecular Weight |

269.21 g/mol |

IUPAC Name |

1-hydroxy-7-nitroanthracene-9,10-dione |

InChI |

InChI=1S/C14H7NO5/c16-11-3-1-2-9-12(11)14(18)10-6-7(15(19)20)4-5-8(10)13(9)17/h1-6,16H |

InChI Key |

JEKYWUKIIRJLGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 Hydroxy 7 Nitroanthracene 9,10 Dione

Established Synthetic Routes for Hydroxy- and Nitroanthraquinone Scaffolds

The construction of the 1-Hydroxy-7-nitroanthracene-9,10-dione core can be approached through two primary retrosynthetic disconnections: the introduction of a nitro group onto a pre-existing hydroxyanthraquinone or the hydroxylation of a nitroanthraquinone precursor.

Regioselective Nitration Approaches on Hydroxyanthraquinones

The direct nitration of hydroxyanthraquinones is a common method for the synthesis of nitro-substituted derivatives. The regioselectivity of this reaction is governed by the directing effects of the substituents on the anthraquinone (B42736) nucleus. The hydroxyl group at the C1 position is an activating ortho-, para-director, while the deactivating effect of the quinone carbonyls also influences the position of nitration.

Achieving regioselectivity in the nitration of aromatic compounds can be challenging, but various methods have been developed to control the position of electrophilic substitution. rsc.org For instance, the use of specific nitrating agents and reaction conditions can favor the formation of a particular isomer. While direct nitration of 1-hydroxyanthraquinone (B86950) would likely lead to a mixture of products, including substitution at the 2- and 4-positions due to the directing effect of the hydroxyl group, achieving substitution at the 7-position requires a multi-step approach or the use of a starting material that directs nitration to the desired position.

One strategic approach involves the nitration of anthraquinone itself, which can yield a mixture of nitroanthraquinones, including 1-nitroanthraquinone (B1630840), 1,5-dinitroanthraquinone, and 1,8-dinitroanthraquinone. google.com Subsequent functional group interconversions could then be employed to introduce the hydroxyl group at the desired position.

Strategic Hydroxylation of Nitroanthraquinones

An alternative synthetic route involves the hydroxylation of a nitroanthraquinone precursor. This can be achieved by converting a nitroanthraquinone to the corresponding hydroxyanthraquinone. google.com For the synthesis of this compound, this would entail the hydroxylation of a dinitroanthraquinone or the selective hydroxylation of a nitroanthraquinone that already possesses a directing group.

The conversion of a nitro group to a hydroxyl group can be accomplished through various methods, often involving nucleophilic aromatic substitution or reduction of the nitro group to an amine followed by diazotization and hydrolysis. The reaction conditions, such as temperature and the presence of an inert or oxidizing atmosphere, can influence the purity and by-products of the reaction. google.com For example, reacting a nitroanthraquinone with an alkali salt at elevated temperatures can yield the corresponding hydroxyanthraquinone. google.com

Advanced Functionalization Techniques for Anthraquinone Derivatives

The anthraquinone scaffold can be further modified to introduce a wide range of functional groups, enabling the synthesis of a diverse library of derivatives. These modifications can be broadly categorized into carbon-heteroatom and carbon-carbon bond-forming reactions.

Carbon-Heteroatom Bond Formation (C–N, C–O, C–S, C–Hal)

The introduction of heteroatom-containing functional groups onto the anthraquinone core is a key strategy for modulating its biological and electronic properties.

C–N Bond Formation: The synthesis of amino-substituted anthraquinones is well-established, often proceeding through the reduction of a nitro group or through nucleophilic aromatic substitution of a halogenated anthraquinone. mdpi.com For instance, the ammonolysis of 1-nitroanthraquinone at high temperatures can efficiently produce 1-aminoanthraquinone. mdpi.com Palladium-catalyzed Buchwald-Hartwig cross-coupling reactions and copper-catalyzed Ullmann-type reactions are also powerful methods for forming C-N bonds with a variety of amines. researchgate.net

C–O and C–S Bond Formation: Ether and thioether linkages can be introduced through nucleophilic substitution reactions on halogenated or nitrated anthraquinones. The reaction of a haloanthraquinone with an alcohol or thiol in the presence of a base is a common method for the synthesis of these derivatives.

C–Hal Bond Formation: Halogenated anthraquinones are versatile intermediates for further functionalization. They can be prepared through direct halogenation of the anthraquinone core or via Sandmeyer-type reactions from the corresponding aminoanthraquinones. These haloanthraquinones can then participate in a variety of cross-coupling reactions.

Carbon-Carbon Coupling Reactions

The formation of new carbon-carbon bonds on the anthraquinone scaffold allows for the introduction of alkyl, aryl, and other carbon-based substituents, significantly increasing the structural diversity of this class of compounds.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation. researchgate.net Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely used to functionalize anthraquinones bearing suitable leaving groups like halides or triflates. researchgate.netnih.gov For example, the Suzuki-Miyaura reaction of haloanthraquinones with boronic acids provides a convenient route to aryl-substituted anthraquinone derivatives. nih.gov

The table below summarizes some of the key cross-coupling reactions used in the functionalization of anthraquinone derivatives.

| Reaction Name | Reactants | Catalyst | Bond Formed |

| Suzuki-Miyaura | Haloanthraquinone, Boronic acid | Palladium | C-C (Aryl) |

| Heck | Haloanthraquinone, Alkene | Palladium | C-C (Alkenyl) |

| Sonogashira | Haloanthraquinone, Terminal alkyne | Palladium/Copper | C-C (Alkynyl) |

| Buchwald-Hartwig | Haloanthraquinone, Amine | Palladium | C-N |

Control of Regio- and Stereoselectivity in Synthesis

Achieving a high degree of regio- and stereoselectivity is a critical aspect of modern organic synthesis. In the context of anthraquinone chemistry, controlling the position of substitution on the aromatic rings is paramount for obtaining the desired isomer.

The inherent directing effects of the substituents on the anthraquinone core play a significant role in determining the regiochemical outcome of a reaction. For instance, the hydroxyl group in 1-hydroxyanthraquinone directs electrophilic substitution to the 2- and 4-positions. To achieve substitution at other positions, it may be necessary to employ protecting groups or to use a starting material with a different substitution pattern.

Advanced synthetic strategies, such as Diels-Alder reactions, can provide excellent regiochemical control in the construction of the anthraquinone skeleton itself. rsc.org By carefully choosing the diene and dienophile, it is possible to synthesize specific isomers that would be difficult to obtain through direct substitution reactions. Furthermore, the use of specific catalysts and reaction conditions can also influence the regioselectivity of a reaction. rsc.org For example, the nitration of anilines can be directed to the ortho position using iron(III) nitrate (B79036). rsc.org

Innovative Synthetic Strategies and Reaction Catalysis

Direct nitration of 1-hydroxyanthracene-9,10-dione is not a viable route for the synthesis of the 7-nitro isomer. The hydroxyl group at the 1-position is an activating, ortho-, para- directing group, which promotes electrophilic substitution at the 2- and 4-positions of the A-ring. Concurrently, the two carbonyl groups of the quinone system deactivate the entire molecule towards electrophilic attack, particularly on the unsubstituted C-ring. Consequently, innovative, multi-step synthetic methodologies are required to introduce the nitro group at the desired 7-position.

A prominent and versatile approach to constructing the this compound scaffold is through a catalyzed Friedel-Crafts acylation reaction . This strategy involves the condensation of a suitably substituted phthalic anhydride (B1165640) with a substituted aromatic compound, followed by cyclization to form the tricyclic anthraquinone system.

One plausible synthetic pathway commences with the synthesis of 4-nitrophthalic anhydride . This key intermediate can be prepared from 4-nitrophthalic acid through dehydration, often employing acetic anhydride. chemicalbook.comprepchem.com The 4-nitrophthalic acid itself is accessible via the hydrolysis of 4-nitrophthalimide. orgsyn.org

The subsequent and crucial step is the regioselective Friedel-Crafts acylation of a phenol (B47542) or a protected phenol derivative with 4-nitrophthalic anhydride. The choice of catalyst is paramount in this reaction to ensure good yields and control the regioselectivity. Lewis acids such as aluminum chloride (AlCl₃) are traditionally used, but more innovative and milder catalysts are being explored to improve the reaction's efficiency and environmental footprint. One such example is the use of alum (KAl(SO₄)₂·12H₂O) in an aqueous medium, which presents a greener alternative. tandfonline.com

The reaction proceeds via the acylation of the phenol, followed by an intramolecular cyclization to yield the desired anthraquinone. The regiochemical outcome of the initial acylation is dictated by the directing effect of the hydroxyl group on the phenol ring. The subsequent cyclization then establishes the final substitution pattern on the anthraquinone core.

An alternative strategy involves the construction of the anthraquinone skeleton first, followed by the introduction of the nitro group at the 7-position through a series of functional group interconversions. This multi-step approach could involve the synthesis of 7-amino-1-hydroxyanthracene-9,10-dione (B13124016) as a key intermediate. The amino group can then be converted to a diazonium salt, which can subsequently be transformed into a nitro group via a Sandmeyer-type reaction. organic-chemistry.org The synthesis of the 7-amino precursor itself would require a dedicated synthetic route, potentially starting from precursors with the amino functionality or a group that can be readily converted to it.

The table below summarizes potential synthetic strategies and the types of catalysis that could be employed in the synthesis of this compound.

| Synthetic Strategy | Key Reaction | Catalyst/Reagents | Rationale |

| Friedel-Crafts Acylation | Condensation of 4-nitrophthalic anhydride with a phenol derivative | Lewis acids (e.g., AlCl₃), Alum (KAl(SO₄)₂·12H₂O) | Builds the anthraquinone skeleton with the nitro group precursor in place. |

| Functional Group Interconversion | Diazotization of 7-amino-1-hydroxyanthracene-9,10-dione followed by Sandmeyer reaction | NaNO₂, H⁺; Cu(I) salt, NaNO₂ | Introduces the nitro group at the 7-position on a pre-formed anthraquinone core. |

Detailed research into the specific reaction conditions, including solvent, temperature, and catalyst loading, is essential to optimize the yield and purity of the final product, this compound. The development of more efficient and selective catalytic systems remains an active area of research in the synthesis of complex anthraquinone derivatives.

Theoretical and Computational Investigations of 1 Hydroxy 7 Nitroanthracene 9,10 Dione

Electronic Structure Elucidation and Molecular Geometry Analysis

Computational methods, particularly those based on quantum mechanics, provide profound insights into the molecular structure and electronic properties of molecules like 1-Hydroxy-7-nitroanthracene-9,10-dione. The geometry of substituted anthraquinones is generally found to be planar, a characteristic that is crucial for their electronic properties. researchgate.netpsu.edu

The structure of this compound is characterized by the C14H7NO5 molecular formula. The anthraquinone (B42736) framework consists of three fused benzene (B151609) rings. A hydroxyl (-OH) group is attached at the C1 position, and a nitro (-NO2) group is at the C7 position. A key structural feature in 1-hydroxyanthraquinones is the formation of a strong intramolecular hydrogen bond between the hydroxyl group at C1 and the adjacent carbonyl group at C9. researchgate.netnih.gov This interaction significantly influences the molecule's conformation and electronic properties. nih.gov The nitro group at the C7 position is expected to have some degree of rotational freedom, though steric hindrance with adjacent hydrogen atoms may influence its preferred orientation relative to the aromatic ring. nih.gov

| Parameter | Predicted Value/Feature | Basis of Prediction |

|---|---|---|

| Molecular Geometry | Largely planar | Studies on various substituted anthraquinones show a planar core structure. researchgate.netpsu.edu |

| Intramolecular H-Bond (O1-H...O9) | Present and strong | Common feature in 1-hydroxyanthraquinone (B86950) derivatives. researchgate.netnih.gov |

| C-N Bond (C7-NO2) | Elongated relative to nitroalkanes | Observed in nitro-substituted aromatic systems due to resonance effects. nih.gov |

| NO2 Group Orientation | Potentially twisted from the ring plane | Steric interactions can cause the nitro group to rotate out of the plane of the aromatic ring. nih.gov |

The electronic properties of the anthraquinone core are significantly modulated by the attached hydroxyl and nitro groups. These substituents exert opposing electronic effects, which can be understood through inductive and resonance phenomena. libretexts.orgminia.edu.eg

Nitro (-NO2) Group: The nitro group is a powerful electron-withdrawing group due to both strong inductive and resonance effects. lumenlearning.comresearchgate.net The positively charged nitrogen atom and electronegative oxygen atoms pull electron density away from the aromatic ring through the sigma framework (induction). minia.edu.eg Additionally, the π-system of the nitro group can accept electron density from the aromatic ring, delocalizing it onto the oxygen atoms (resonance). libretexts.org This significantly decreases the electron density of the attached aromatic ring.

In this compound, the ring containing the hydroxyl group will be comparatively electron-rich, while the ring with the nitro group will be electron-poor. This creates a significant electronic asymmetry across the molecule.

The substituents in this compound are expected to alter the delocalization patterns and the local aromaticity of the individual rings.

The electron-donating hydroxyl group will enhance the π-electron delocalization in its attached ring, increasing its local aromatic character.

Conversely, the electron-withdrawing nitro group will decrease the π-electron density in its ring, thereby reducing its local aromaticity. researchgate.net

Computational methods can quantify these effects by analyzing delocalization indices, which measure the number of electrons shared between atoms. rsc.orgresearchgate.net It is predicted that the delocalization would be more pronounced in the hydroxyl-substituted ring compared to the nitro-substituted ring.

Prediction of Chemical Reactivity and Reaction Sites

Computational chemistry offers powerful tools for predicting the reactivity of molecules. By analyzing the electronic structure, it is possible to identify the most likely sites for chemical reactions. nih.govrjpn.org

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. researchgate.netrsc.orgaps.org Key indicators of reactivity derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (MESP).

HOMO and LUMO (Frontier Molecular Orbitals): The HOMO represents the region of the molecule most likely to donate electrons in a reaction (a nucleophilic site). The LUMO indicates the region most likely to accept electrons (an electrophilic site). odu.edu For this compound, the HOMO is expected to be localized primarily on the electron-rich, hydroxyl-substituted ring. The LUMO is anticipated to be concentrated on the electron-poor, nitro-substituted ring and the carbonyl groups. sdu.dk

Molecular Electrostatic Potential (MESP): The MESP is a map of the electrostatic potential on the electron density surface of a molecule. It visually identifies electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions. For the target molecule, negative potential would be expected around the hydroxyl and carbonyl oxygen atoms, indicating sites susceptible to electrophilic attack. Positive potential would be predicted around the hydrogen of the hydroxyl group and near the nitro group, indicating sites susceptible to nucleophilic attack.

| Site Type | Predicted Location | Computational Rationale |

|---|---|---|

| Nucleophilic (prone to electrophilic attack) | Hydroxyl-substituted aromatic ring (ortho/para to -OH) | High HOMO density; Negative MESP. rjpn.org |

| Electrophilic (prone to nucleophilic attack) | Nitro-substituted aromatic ring (ortho/para to -NO2) | High LUMO density; Positive MESP. mdpi.commdpi.com |

| Electrophilic (prone to nucleophilic attack) | Carbonyl carbons (C9, C10) | Positive charge character; LUMO contribution. sdu.dk |

Average Local Ionization Energy (ALIE) is a computational descriptor that provides information about the energy required to remove an electron from any point on the molecular surface. researchgate.net Regions with low ALIE values are more susceptible to electrophilic attack, as the electrons in these areas are less tightly bound. researchgate.net

For this compound, an ALIE surface map would be expected to show the lowest energy values (indicating highest reactivity towards electrophiles) on the aromatic ring containing the electron-donating hydroxyl group. Conversely, the highest ALIE values would be found near the electron-withdrawing nitro group, indicating a lower propensity for electrophilic attack in that region.

Molecular Dynamics Simulations for Conformational Landscapes

While the core tricyclic structure of this compound is rigid and planar, some conformational flexibility exists due to the rotation of the substituent groups. tandfonline.com Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape and dynamics of such molecules over time. whiterose.ac.uk

For this compound, MD simulations could investigate:

The stability of the intramolecular hydrogen bond between the 1-hydroxyl group and the 9-carbonyl group. This bond is expected to be a dominant and persistent feature, significantly restricting the conformational freedom of the hydroxyl group.

The rotational barrier and preferred dihedral angle of the 7-nitro group relative to the plane of the aromatic ring.

Intermolecular interactions, such as π-stacking, in condensed phases or in complexes with other molecules. Studies on related anthraquinone derivatives have used MD to understand their interactions with biological macromolecules. tandfonline.com

Due to the general planarity and rigidity of the anthraquinone core, the conformational landscape is expected to be relatively simple, dominated by the strong intramolecular hydrogen bond and the rotational orientation of the nitro group.

In Silico Modeling of Redox Potentials and Radical Species Formation

Theoretical investigations into anthraquinone derivatives consistently demonstrate that the nature and position of substituents significantly influence their redox potentials. rsc.orgresearchgate.net Computational methods, particularly density functional theory (DFT), have proven to be powerful tools for predicting the electrochemical properties of these compounds. rsc.orgresearchgate.net

The introduction of an electron-withdrawing group, such as a nitro group, generally leads to an increase in the redox potential of the parent anthraquinone molecule. This is because the nitro group helps to stabilize the reduced species (the radical anion and dianion) by delocalizing the negative charge, thus making the molecule easier to reduce. This effect enhances electron delocalization and can increase the number of electrochemically active sites. nih.gov

Conversely, the effect of an electron-donating hydroxyl group is more nuanced and depends on its position on the anthraquinone ring. Studies on hydroxy-substituted anthraquinones have shown that substitution at certain positions can anodically shift the reduction potential. rsc.org

For this compound, it is anticipated that the electron-withdrawing nitro group at the 7-position would render the molecule more susceptible to reduction compared to the unsubstituted anthraquinone. The hydroxyl group at the 1-position would further modulate this effect. The precise redox potential would be a composite of these opposing electronic influences.

The formation of radical species is central to the redox chemistry of anthraquinones. Upon one-electron reduction, a radical anion (semiquinone) is formed. A subsequent one-electron reduction leads to the formation of a dianion. Computational models can predict the stability and electronic distribution of these radical species. For this compound, the unpaired electron in the radical anion would be delocalized across the tricyclic ring system, with significant spin density likely associated with the carbonyl groups and the nitro group.

While specific calculated values for this compound are not available, the table below illustrates the typical data generated in computational studies of anthraquinone derivatives. The values are hypothetical and for illustrative purposes only, but they reflect the expected trends based on the substituent effects.

Table 1: Hypothetical Calculated Electrochemical Properties

| Compound | First Reduction Potential (V) | Second Reduction Potential (V) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|

| Anthracene-9,10-dione | -1.00 | -1.50 | -6.5 | -2.5 |

| 1-Hydroxyanthracene-9,10-dione | -1.10 | -1.65 | -6.3 | -2.4 |

| 7-Nitroanthracene-9,10-dione | -0.85 | -1.35 | -6.8 | -2.8 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for the specified compounds.

Detailed computational studies would be necessary to accurately determine the redox potentials, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the spin density distribution in the radical anion of this compound. Such studies would provide valuable insights into its electrochemical behavior and the stability of its radical intermediates.

Advanced Spectroscopic and Analytical Characterization Beyond Basic Identification

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing highly accurate mass measurements. nih.gov This precision allows for the determination of the elemental composition of a molecule, which is crucial for distinguishing between compounds with the same nominal mass. nih.gov For 1-Hydroxy-7-nitroanthracene-9,10-dione, HRMS would confirm its molecular formula, C₁₄H₇NO₅.

Expected Fragmentation Pathways for this compound:

Loss of NO₂: A primary fragmentation would likely be the cleavage of the nitro group, resulting in a [M-NO₂]⁺ ion.

Loss of CO: The anthraquinone (B42736) structure is known to lose carbon monoxide molecules, leading to fragments such as [M-CO]⁺ and [M-2CO]⁺.

Combined Losses: A combination of these losses, such as [M-NO₂-CO]⁺, would also be anticipated.

The high mass accuracy of HRMS allows for the confident assignment of these fragments, aiding in the structural confirmation of the parent compound and the identification of any related substances in a sample.

Table 1: Predicted HRMS Data for this compound and its Fragments

| Species | Molecular Formula | Predicted Exact Mass (m/z) |

| [M]⁺ | C₁₄H₇NO₅ | 269.0324 |

| [M-NO₂]⁺ | C₁₄H₇O₃ | 223.0395 |

| [M-CO]⁺ | C₁₃H₇NO₄ | 241.0375 |

| [M-NO₂-CO]⁺ | C₁₃H₇O₂ | 195.0446 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for complete structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information about the number of different types of protons and their connectivity. The aromatic region of the spectrum would be of particular interest. Due to the substitution pattern, a complex series of doublets and doublets of doublets would be expected. The hydroxyl proton would likely appear as a broad singlet at a downfield chemical shift. The chemical shifts of the aromatic protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing nitro group. libretexts.org Protons on the ring with the hydroxyl group would be expected to be shifted upfield relative to those on the ring with the nitro group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show 14 distinct carbon signals, corresponding to the 14 carbon atoms in the molecule. The two carbonyl carbons of the quinone would appear at the most downfield chemical shifts (typically >180 ppm). The carbon attached to the hydroxyl group would be shifted downfield, while the carbon attached to the nitro group would also be significantly deshielded.

Advanced NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning all proton and carbon signals and confirming the substitution pattern. For instance, HMBC would show correlations between protons and carbons that are two or three bonds away, which is critical for establishing the connectivity between the different aromatic rings and the substituents.

Table 2: Predicted ¹H NMR Chemical Shifts for Protons on the Anthraquinone Core of this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H-2 | 7.2-7.4 | d | J ≈ 8.0 |

| H-3 | 7.6-7.8 | t | J ≈ 8.0 |

| H-4 | 7.5-7.7 | d | J ≈ 8.0 |

| H-5 | 8.2-8.4 | d | J ≈ 2.0 |

| H-6 | 8.0-8.2 | dd | J ≈ 8.5, 2.0 |

| H-8 | 8.5-8.7 | d | J ≈ 8.5 |

Note: These are predicted values based on known substituent effects on the anthraquinone skeleton and may vary in different solvents.

Hyphenated Chromatographic Techniques (HPLC-MS/MS, UHPLC-MS/MS) for Trace Analysis and Isomer Differentiation

Hyphenated chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), are essential for the separation, detection, and quantification of this compound, especially in complex mixtures or at trace levels. nih.govcabidigitallibrary.org

The separation of anthraquinone isomers can be challenging due to their similar physical and chemical properties. researchgate.net Reverse-phase HPLC or UHPLC, using a C18 column, is a common method for the separation of these compounds. cabidigitallibrary.org The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. sielc.com

The coupling of HPLC or UHPLC to a mass spectrometer provides highly sensitive and selective detection. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to look for the specific mass of this compound, or in full scan mode to gather information on all ions present.

Tandem mass spectrometry (MS/MS) further enhances selectivity and provides structural information. In an MS/MS experiment, the parent ion of the target compound is selected and then fragmented. The resulting fragment ions are characteristic of the molecule's structure and can be used for definitive identification, even in the presence of co-eluting interferences. This is particularly useful for differentiating between isomers, as they may have identical parent masses but produce different fragmentation patterns.

Table 3: Typical HPLC/UHPLC-MS/MS Parameters for the Analysis of Substituted Anthraquinones

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-90% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MS/MS Transition | m/z 268 -> [Fragment Ions] (for [M-H]⁻) |

Advanced UV-Vis and Fluorescence Spectroscopic Methods for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Anthraquinones typically exhibit several absorption bands in the UV-Vis region. nih.gov The spectrum of this compound is expected to show characteristic absorptions arising from π→π* and n→π* transitions within the conjugated anthraquinone system. nih.gov

The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the anthraquinone core. nih.gov The hydroxyl group (an auxochrome) and the nitro group (a chromophore) will both influence the absorption spectrum. Generally, such substitutions lead to a bathochromic (red) shift of the absorption maxima compared to the parent anthraquinone molecule. nih.gov The UV-Vis spectrum of 1-hydroxyanthraquinones is also influenced by intra- and intermolecular hydrogen bonding. nih.gov

While many anthraquinone derivatives are fluorescent, the presence of a nitro group often quenches fluorescence. Therefore, this compound is expected to be weakly fluorescent or non-fluorescent. Advanced techniques such as solvent-dependent spectral shifts and theoretical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) can be used to gain a deeper understanding of the electronic transitions and the nature of the excited states. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima for this compound in a Polar Solvent

| Transition Type | Expected Wavelength Range (nm) |

| π→π | 240-290 |

| π→π | 320-350 |

| n→π* | >400 |

Note: These are estimated ranges based on data for analogous substituted anthraquinones. nih.govscispace.com

Chemical Reactivity and Mechanistic Pathways of 1 Hydroxy 7 Nitroanthracene 9,10 Dione

Intramolecular Electronic Interactions and Resonance Effects

The electronic structure of 1-Hydroxy-7-nitroanthracene-9,10-dione is significantly influenced by the substituent groups on the anthraquinone (B42736) framework. The hydroxyl (-OH) group at the C1 position and the nitro (-NO2) group at the C7 position exert opposing electronic effects that modulate the electron density distribution across the molecule.

The hydroxyl group acts as an electron-donating group through the resonance effect (+R), where the lone pairs on the oxygen atom are delocalized into the aromatic ring system. This increases the electron density, particularly at the ortho and para positions relative to the hydroxyl group. Furthermore, the hydroxyl group can form an intramolecular hydrogen bond with the adjacent carbonyl oxygen at the C9 position. nih.govresearchgate.net This interaction creates a quasi-ring structure, which enhances the planarity of that portion of the molecule and affects the electronic properties and vibrational features of both the hydroxyl and carbonyl groups. nih.govresearchgate.net

Conversely, the nitro group is a strong electron-withdrawing group due to both the inductive effect (-I) and the resonance effect (-R). It deactivates the aromatic ring to which it is attached by pulling electron density away from the π-system. This effect is most pronounced at the ortho and para positions relative to the nitro group.

Table 1: Influence of Substituent Groups on the Electronic Properties of the Anthraquinone Core

| Substituent Group | Position | Electronic Effect | Influence on Anthraquinone Core |

| Hydroxyl (-OH) | C1 | Electron-donating (+R, -I) | Increases electron density, potential for intramolecular hydrogen bonding with C9-carbonyl. |

| Nitro (-NO2) | C7 | Electron-withdrawing (-R, -I) | Decreases electron density, creating an electron-deficient region. |

Redox Chemistry and Electron Transfer Processes

The redox chemistry of this compound is characterized by the ability of both the quinone and the nitro functionalities to accept electrons. Anthraquinones are known to undergo reversible two-electron reduction processes, forming hydroquinone (B1673460) species. nih.gov The presence of electron-donating or -withdrawing groups can significantly alter the reduction potential. rsc.orgjku.at An electron-donating group like the hydroxyl group generally makes the reduction more difficult (shifts the potential to more negative values), whereas an electron-withdrawing group like the nitro group facilitates reduction (shifts the potential to more positive values). jcesr.org

The primary electron transfer event for this molecule is expected to be the one-electron reduction of either the quinone system or the nitro group. Nitroaromatic compounds are readily reduced in single-electron transfer steps to form nitro anion-radicals (ArNO₂⁻•). nih.gov The energetics of this first electron transfer are described by the midpoint redox potential of the ArNO₂/ArNO₂⁻• couple. nih.gov Given the strong electron-withdrawing nature of the nitro group, it is a likely site for initial electron acceptance. The process of electron transfer can occur through various mechanisms, including outer-sphere electron transfer where the electron "hops" through space from a reducing agent to the acceptor molecule. wikipedia.orgnumberanalytics.com

A significant aspect of the redox chemistry of nitroaromatic compounds is their ability to generate reactive oxygen species (ROS) under aerobic conditions. This process is initiated by the one-electron reduction of the nitro group to form a nitro anion radical. researchgate.net

The mechanism proceeds as follows:

One-Electron Reduction : The nitro group of this compound accepts an electron from a suitable donor (e.g., flavoenzymes like NADPH: cytochrome P-450 reductase) to form the corresponding nitro anion radical. nih.govresearchgate.net ArNO₂ + e⁻ → ArNO₂⁻•

Futile Cycling : In the presence of molecular oxygen (O₂), this radical can transfer the electron to oxygen, forming the superoxide (B77818) radical anion (O₂⁻•) and regenerating the parent nitro compound. researchgate.netnih.gov ArNO₂⁻• + O₂ → ArNO₂ + O₂⁻•

ROS Cascade : The superoxide radical is a primary ROS that can lead to the formation of other, more potent ROS. It can be dismutated to form hydrogen peroxide (H₂O₂), which in turn can be reduced via the Fenton reaction to produce the highly reactive hydroxyl radical (•OH). nih.govnih.gov

This "futile cycling" can lead to a state of oxidative stress if the cellular antioxidant defenses are overwhelmed. nih.gov

The hydroxyl group at the C1 position can influence the stability of radical intermediates formed on the anthraquinone skeleton. If a radical is formed on the aromatic ring system, the electron-donating nature of the -OH group can provide stabilization through resonance. The lone pairs on the oxygen can be delocalized to help stabilize an adjacent radical center.

Reactions with Environmental Oxidants and Radical Species

In environmental settings, this compound can be transformed by reacting with various atmospheric oxidants and radical species. The most important of these are the hydroxyl radical (•OH) and the nitrate (B79036) radical (•NO₃).

The hydroxyl radical is a highly reactive, non-selective oxidant that can initiate the degradation of many aromatic compounds. nih.gov Reactions involving •OH can proceed at diffusion-controlled rates. researchgate.net For anthraquinone itself, heterogeneous reaction with •OH radicals has been shown to result in the formation of hydroxylated products, such as 1-hydroxy-9,10-anthraquinone. nih.gov

Based on this, the reaction of •OH with this compound is expected to proceed via electrophilic addition of the radical to the aromatic rings. The positions of attack will be influenced by the existing substituents. The hydroxyl group activates the ring it is on, directing the attack to available ortho and para positions. The nitro group deactivates its ring, making it less susceptible to electrophilic attack. Therefore, further hydroxylation is most likely to occur on the ring containing the C1-hydroxyl group. The reaction leads to the formation of dihydroxy-nitro-anthraquinone derivatives.

The nitrate radical (•NO₃) is a significant nighttime atmospheric oxidant. nih.gov It reacts rapidly with a variety of organic compounds, including aromatics. nih.govinl.gov The reaction mechanism can involve hydrogen abstraction or, more commonly for aromatic compounds, addition to the aromatic ring. researchgate.net The reaction of •NO₃ with aromatic compounds can be very fast, with rate constants approaching 10⁹ M⁻¹s⁻¹. researchgate.net This suggests that this compound would be susceptible to degradation by •NO₃ radicals in environments where both are present.

In contrast, the reactivity with nitrogen oxides (NOx), such as nitrogen dioxide (NO₂), is expected to be low. Studies on 9,10-anthraquinone have shown no reactivity with NO₂ under atmospheric conditions. nih.gov NOx gases are primarily relevant as precursors to more reactive species like •NO₃ (via reaction of NO₂ with ozone) and nitric acid (via reaction of NO₂ with •OH). wikipedia.orgnih.gov Therefore, direct transformation of this compound by NOx is unlikely to be a significant degradation pathway compared to reactions with •OH and •NO₃ radicals.

Table 2: Summary of Reactivity with Environmental Species

| Reactant | General Reactivity | Expected Transformation of this compound |

| Hydroxyl Radical (•OH) | High | Addition to the aromatic rings, leading to further hydroxylation. |

| Nitrate Radical (•NO₃) | High | Addition to the aromatic rings, initiating degradation. |

| Nitrogen Dioxide (NO₂) | Low/Negligible | Unlikely to be a significant direct degradation pathway. |

Ozonation Mechanisms

The ozonation of aromatic compounds, particularly those containing both activating (e.g., hydroxyl) and deactivating (e.g., nitro) groups, involves complex mechanistic pathways. For this compound, the reaction with ozone is primarily characterized by electrophilic attack on the electron-rich regions of the anthraquinone core.

The mechanism for the ozonolysis of polycyclic aromatic hydrocarbons (PAHs) can proceed through two primary pathways: ring-opening and oxygen addition without ring cleavage, leading to the formation of oxygenated polycyclic aromatic hydrocarbons (OPAHs). rsc.org In aqueous solutions, the degradation of PAHs by ozone is influenced by factors such as pH and the presence of radical scavengers, indicating that both direct ozonolysis and radical-mediated oxidation contribute to the transformation. researchgate.net

Therefore, the ozonation of this compound likely proceeds via electrophilic addition of ozone to the aromatic rings. The hydroxyl group at the C1 position activates the ring system towards electrophilic attack, while the nitro group at the C7 position deactivates its respective ring. The reaction can lead to the formation of various oxidation products, including hydroxylated derivatives and potentially ring-cleavage products. A plausible pathway also includes the cleavage of the C-N bond, releasing nitrite (B80452) or nitrate ions into the reaction medium.

Table 1: Plausible Ozonation Reaction Parameters & Products

| Parameter | Description | Probable Outcome for this compound |

| Reaction Type | Electrophilic Aromatic Substitution/Addition | Ozone attacks electron-rich sites on the anthraquinone nucleus. |

| Key Intermediates | Ozonides, Hydroxyl Radicals | Formation of unstable primary ozonides followed by rearrangement or decomposition. |

| Major Pathways | Ring Hydroxylation, Ring Cleavage, Nitro Group Cleavage | Introduction of additional hydroxyl groups, opening of the aromatic rings, or removal of the nitro group as nitrite/nitrate. epa.gov |

| Influencing Factors | pH, Solvent, Ozone Concentration | Reaction rates and product distribution are dependent on these conditions. researchgate.net |

Photochemical Transformation Mechanisms

The photochemical transformation of nitro-substituted polycyclic aromatic hydrocarbons is a critical degradation pathway under environmental conditions. For nitro-PAHs where the nitro group is forced into a perpendicular orientation relative to the aromatic moiety due to steric hindrance from adjacent hydrogens, a distinct photochemical reaction mechanism is proposed.

This mechanism involves a nitro-to-nitrite rearrangement upon absorption of light energy. wikipedia.orgfao.org The process proceeds as follows:

Excitation : The molecule absorbs light, promoting it to an excited state.

Nitro-Nitrite Rearrangement : The excited nitro group (-NO₂) rearranges to a nitrite group (-ONO).

Homolytic Cleavage : The unstable nitrite intermediate undergoes homolytic cleavage of the O-N bond, generating a phenoxy radical and a nitrogen monoxide (•NO) radical. wikipedia.orgfao.org

Radical Recombination and Rearrangement : The phenoxy radical can rearrange, and subsequent reactions, potentially involving the •NO radical, lead to the formation of various photoproducts. wikipedia.org A significant product often observed from the photolysis of 9-nitroanthracene (B110200) derivatives is 9,10-anthraquinone. wikipedia.org

In the case of this compound, the nitro group at the C7 position would undergo this transformation. The presence of the hydroxyl group may influence the electronic properties of the excited state and potentially affect the quantum yield and distribution of photoproducts.

Table 2: Key Steps in the Photochemical Transformation of this compound

| Step | Mechanistic Description | Resulting Species |

| 1. Photoexcitation | Absorption of UV or visible light. | Excited state of the parent molecule. |

| 2. Rearrangement | Isomerization of the nitro group to a nitrite group. | 1-Hydroxy-7-nitritoanthracene-9,10-dione (transient). |

| 3. Bond Cleavage | Homolysis of the O-NO bond. | Anthracenyl radical and Nitrogen monoxide radical (•NO). wikipedia.orgfao.org |

| 4. Product Formation | Radical reactions and rearrangement. | Formation of stable photoproducts, potentially including further oxidized anthraquinone derivatives. wikipedia.org |

Derivatization Chemistry for Functional Group Introduction

The anthraquinone scaffold is a versatile platform for chemical synthesis, allowing for the introduction of various functional groups to modify its properties. The derivatization of 1-hydroxyanthraquinone (B86950) systems, including nitro-substituted variants, often involves leveraging halogenated precursors to participate in cross-coupling reactions.

A prominent method for introducing new carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction . This reaction is effective for the arylation of the anthraquinone core. For example, 1-hydroxy-2-bromoanthraquinone or 1-hydroxy-4-iodoanthraquinone can be reacted with various arylboronic acids in the presence of a palladium catalyst to yield 2-aryl or 4-aryl-1-hydroxyanthraquinones. rsc.org This methodology provides a convenient route to a diverse range of aryl-substituted 1-hydroxyanthraquinone derivatives. rsc.org

Other functionalization strategies for the anthraquinone core include:

Nucleophilic Aromatic Substitution : Halogenated anthraquinones can react with nucleophiles like amines or alkoxides to introduce amino or alkoxy groups.

Mannich Reaction : For anthraquinones containing strong activating substituents, the Mannich reaction can be used to introduce aminoalkyl groups at specific positions.

Synthesis of Amino Derivatives : New amino-anthracene-9,10-dione derivatives can be synthesized, which can then be further modified, for instance, by creating carboxamide linkages with heterocyclic compounds. oxidationtech.com

These derivatization reactions are fundamental for the targeted synthesis of new compounds with tailored electronic, optical, or biological properties. organic-chemistry.org

Table 3: Examples of Derivatization Reactions for the Anthraquinone Core

| Reaction Type | Reagents | Functional Group Introduced | Reference |

| Suzuki-Miyaura Coupling | Halogenated 1-hydroxyanthraquinone, Arylboronic acid, Pd catalyst | Aryl group | rsc.org |

| Mannich Reaction | Emodin (B1671224) (a 1,8-dihydroxyanthraquinone), Formaldehyde, Secondary amine | Aminoalkyl group | organic-chemistry.org |

| Amide Coupling | Aminoanthraquinone, Carboxylic acid chloride | Carboxamide group | oxidationtech.com |

Advanced Materials Science Applications and Functional Integration

Design and Synthesis of Advanced Dye Chromophores

The synthesis of 1-hydroxy-7-nitroanthracene-9,10-dione serves as a foundational step in the creation of advanced dye chromophores. The primary synthetic route involves the nitration of 1-hydroxyanthraquinone (B86950). This electrophilic substitution reaction is typically carried out using a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. The conditions of this reaction, including temperature and reactant concentrations, are crucial for controlling the regioselectivity of the nitration and achieving a high yield of the desired 7-nitro isomer.

Electronic Structure Modulation for Tunable Optical Properties

The electronic properties of this compound are intrinsically linked to its optical characteristics. The anthraquinone (B42736) skeleton itself is a large, conjugated system, which is responsible for its absorption of light in the ultraviolet and visible regions. The introduction of the hydroxyl and nitro substituents significantly modulates this electronic structure.

The hydroxyl group, an electron-donating group, and the nitro group, a potent electron-withdrawing group, create a "push-pull" system across the aromatic framework. This intramolecular charge transfer (ICT) character is a key determinant of the molecule's color and other optical properties. The extent of this charge transfer can be influenced by the solvent polarity, leading to solvatochromic effects, where the color of the dye changes with the solvent environment. Theoretical studies on similar donor-acceptor substituted anthraquinones have shown that the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be fine-tuned by the nature and position of the substituents. This tuning of the HOMO-LUMO gap directly translates to a modification of the absorption and emission wavelengths, allowing for the rational design of dyes with specific, predictable colors.

| Property | Description |

| Backbone | Anthracene-9,10-dione |

| Electron-Donating Group | 1-Hydroxy (-OH) |

| Electron-Withdrawing Group | 7-Nitro (-NO2) |

| Resulting Electronic System | Intramolecular Charge Transfer (ICT) or "Push-Pull" System |

Photophysical Behavior and Light-Matter Interactions

The interaction of this compound with light is governed by its photophysical properties. Upon absorption of a photon of appropriate energy, the molecule is promoted from its ground electronic state to an excited state. The subsequent de-excitation pathways determine its fluorescent or phosphorescent behavior.

For many anthraquinone derivatives, fluorescence quantum yields can be low due to efficient intersystem crossing to the triplet state. The presence of the nitro group in this compound is expected to further quench fluorescence, as nitroaromatic compounds are known to promote non-radiative decay processes. However, this very property can be harnessed in specific applications, such as in the development of photosensitizers for photodynamic therapy, where the generation of reactive oxygen species from the triplet state is the desired outcome. The study of light-matter interactions in such molecules involves understanding the intricate balance between absorption, fluorescence, phosphorescence, and non-radiative decay channels, all of which are influenced by the molecular structure and its environment.

Development of Chemical and Biochemical Probes

The inherent spectroscopic properties of this compound make it a potential scaffold for the development of chemical and biochemical probes. Its ability to absorb and potentially emit light in the visible region is a key attribute for a chromophoric or fluorophoric sensor.

Rational Design of Fluorescent and Chemiluminescent Sensors

While the intrinsic fluorescence of this compound may be weak, its structure can be modified to create effective fluorescent sensors. The principle behind such a sensor would involve modulating the ICT character of the molecule upon interaction with a specific analyte. For instance, a receptor unit, designed to bind a particular ion or molecule, could be attached to the anthraquinone core. Binding of the analyte to the receptor could then alter the electron-donating or -withdrawing properties of the substituents, leading to a measurable change in the fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). Anthracene-based fluorescent probes have been successfully developed for the detection of various species, including nitroaromatic explosives, through mechanisms involving electron transfer.

Application in Molecular Recognition Studies

The planar structure and the presence of hydrogen bond-donating (hydroxyl) and -accepting (nitro and carbonyl) groups on this compound suggest its potential for molecular recognition. These features could enable it to interact with biological macromolecules, such as proteins or nucleic acids, through a combination of intercalation, hydrogen bonding, and van der Waals forces. Such interactions could be studied using various biophysical techniques, and if the binding event leads to a change in the spectroscopic properties of the anthraquinone derivative, it could be used as a probe to report on the binding event itself. The principles of molecular recognition, which involve complementary shapes and chemical interactions, are fundamental to the design of such probes.

Redox-Active Components in Energy Storage or Catalysis Systems

The quinone moiety in the anthraquinone structure is inherently redox-active, capable of undergoing reversible reduction and oxidation processes. This property is central to the potential application of this compound in energy storage and catalysis. Anthraquinone and its derivatives are known to be effective redox mediators and have been investigated for their use in electrochemical applications. academie-sciences.fr

The presence of the electron-withdrawing nitro group is expected to influence the redox potential of the quinone system in this compound, making it more easily reducible compared to the parent 1-hydroxyanthraquinone. This tunability of the redox potential is a crucial aspect in the design of materials for applications such as organic rechargeable batteries or redox flow batteries. In these systems, the anthraquinone derivative would act as the charge-carrying species.

Furthermore, the redox properties of anthraquinones allow them to participate in catalytic cycles. For example, they can act as catalysts in various chemical transformations. Anthraquinone-based systems have been explored as photocatalysts for C-H functionalization and the selective oxidation of sulfides. rsc.orgresearchgate.net The ability of this compound to be photochemically active and undergo redox cycling suggests its potential as a component in novel catalytic systems, particularly in the realm of visible-light photocatalysis. nih.govresearchgate.net

| Application Area | Relevant Properties of this compound |

| Energy Storage | Reversible redox behavior of the quinone moiety, Tunable redox potential due to substituents |

| Catalysis | Redox activity, Potential for photocatalytic activity |

Molecular Mechanisms of Interaction in Biological Systems

DNA Interaction Mechanisms

The planar aromatic structure of 1-Hydroxy-7-nitroanthracene-9,10-dione suggests a potential for interaction with the DNA double helix. The primary modes of such interactions for similar polycyclic aromatic compounds include the insertion between base pairs (intercalation), the formation of direct chemical bonds (covalent adducts), and the subsequent alteration of the DNA's three-dimensional structure.

Intercalation Phenomena and Binding Affinity

Formation of Covalent Adducts with Nucleic Acids

Covalent adducts are stable chemical bonds formed between a compound and a biological macromolecule, such as DNA. The formation of such adducts can lead to distortions in the DNA structure and interfere with replication and transcription processes. Nitro-polycyclic aromatic hydrocarbons, a class to which this compound belongs, are known to be capable of forming DNA adducts, which can contribute to their carcinogenic potential. However, specific studies detailing the formation of covalent adducts between this compound and nucleic acids have not been identified in the available scientific literature. The metabolic activation of the nitro group to a reactive species is a potential pathway for such covalent modifications, but this has not been experimentally verified for this specific compound.

Protein and Enzyme Interaction Mechanisms

Beyond its interactions with DNA, this compound has the potential to engage with proteins and enzymes, thereby modulating their function. These interactions can be mediated by redox reactions or through direct binding to active or allosteric sites of enzymes.

Redox-Mediated Modifications of Protein Structure

The presence of a nitro group in this compound suggests that it could participate in redox cycling. This process involves the enzymatic reduction of the nitro group to a nitro anion radical, which can then transfer an electron to molecular oxygen to generate superoxide (B77818) radicals and regenerate the parent nitro compound. This cycle can lead to the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components, including proteins. Oxidative modifications of proteins can lead to changes in their structure and function. While the general principle of redox cycling is established for nitroaromatic compounds, specific studies demonstrating redox-mediated modifications of protein structure by this compound are not available in the current body of scientific literature.

Enzyme Inhibition at the Molecular Level (e.g., Monoamine Oxidases)

Various derivatives of anthracene-9,10-dione have been investigated for their ability to inhibit enzymes. One area of interest has been their potential to inhibit monoamine oxidases (MAO-A and MAO-B), which are enzymes involved in the metabolism of neurotransmitters. A study by Suryawanshi et al. investigated a series of novel synthetic amino-anthracene-9,10-dione derivatives for their MAO inhibitory activity. researchgate.net The synthesized compounds in this study were carboxamide derivatives of 1-amino, 2-amino, and 1,4-diaminoanthraquinones. While this research highlights the potential of the anthraquinone (B42736) scaffold for MAO inhibition, this compound was not among the compounds tested. Therefore, there is no specific data available on its inhibitory activity against monoamine oxidases or the molecular mechanism of such inhibition.

Induction of Cellular Oxidative Stress Through Reactive Oxygen Species Pathways

The biological activity of many anthraquinone derivatives is linked to their capacity to induce cellular oxidative stress. This process is primarily driven by the generation of reactive oxygen species (ROS), which are highly reactive molecules containing oxygen that can damage cell structures. While direct research on this compound is limited, the mechanism can be inferred from the well-documented behavior of related nitroanthraquinone compounds.

The core mechanism involves a process known as redox cycling. The anthraquinone structure can accept an electron from biological reducing agents, such as NADPH-cytochrome P450 reductase, to form a semiquinone radical. This unstable intermediate can then transfer the electron to molecular oxygen (O₂) to generate a superoxide anion radical (O₂•−). This regenerates the parent quinone, allowing it to repeat the cycle, leading to a continuous production of superoxide.

The superoxide anion is the primary ROS in this pathway, but it initiates a cascade that produces other, more aggressive ROS. Superoxide can be converted to hydrogen peroxide (H₂O₂) either spontaneously or through enzymatic action by superoxide dismutase. In the presence of transition metals like iron (Fe²⁺), hydrogen peroxide can undergo the Fenton reaction to generate the hydroxyl radical (•OH), which is one of the most reactive and damaging ROS in biological systems. nih.gov The presence of a nitro group (NO₂) on the anthraquinone ring is thought to enhance this redox cycling capacity, potentially leading to increased ROS production and greater oxidative stress.

The overproduction of these ROS can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress. This can result in widespread damage to essential cellular components.

Table 1: Key Reactive Oxygen Species (ROS) Generated by Anthraquinone Derivatives and Their Cellular Impact

| Reactive Oxygen Species (ROS) | Generating Reaction | Primary Cellular Effects |

| Superoxide Anion (O₂•−) | Quinone + e⁻ → Semiquinone•−Semiquinone•− + O₂ → Quinone + O₂•− | Precursor to other ROS; can damage specific enzymes. |

| Hydrogen Peroxide (H₂O₂) | 2O₂•− + 2H⁺ → H₂O₂ + O₂ (via Superoxide Dismutase) | Can cross cellular membranes; precursor to the hydroxyl radical. nih.gov |

| Hydroxyl Radical (•OH) | H₂O₂ + Fe²⁺ → •OH + OH⁻ + Fe³⁺ (Fenton Reaction) | Highly reactive; causes damage to DNA (strand breaks, base modifications), lipids (peroxidation), and proteins (oxidation, denaturation). nih.gov |

Ligand-Receptor Binding Mechanisms (e.g., Aryl Hydrocarbon Receptor Agonism)

The interaction of anthraquinone derivatives with cellular receptors is a key aspect of their molecular mechanism. One of the most studied receptors in this context is the Aryl Hydrocarbon Receptor (AhR), a transcription factor that regulates the expression of genes involved in metabolizing foreign chemicals. wikipedia.org

While the prompt suggests exploring AhR agonism, current research indicates that hydroxyanthraquinones are more likely to act as antagonists to the AhR. There is no direct evidence to suggest that this compound functions as an AhR agonist. In contrast, studies on structurally similar compounds have demonstrated a suppressive effect on AhR activity.

Research into the structure-activity relationships of 18 different anthraquinones revealed that the presence of hydroxyl groups, particularly at the C1 or C4 positions, is critical for suppressing AhR's DNA-binding activity. nih.gov Compounds such as 1,4-dihydroxyanthraquinone (quinizarin), 1,5-dihydroxyanthraquinone (B121750) (anthrarufin), and 1,8-dihydroxyanthraquinone (danthron) were found to be potent suppressors of AhR transformation induced by the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov Importantly, these compounds did not exhibit agonistic effects themselves. nih.gov

Given that this compound possesses a hydroxyl group at the C1 position, it shares a key structural feature with the anthraquinones that have been identified as AhR antagonists. Therefore, it is plausible that this compound interacts with the AhR, but its effect may be inhibitory rather than activational. This antagonistic action could prevent the receptor from binding to DNA and initiating the transcription of its target genes.

Table 2: Interaction of Various Hydroxyanthraquinones with the Aryl Hydrocarbon Receptor (AhR)

| Compound | Key Structural Features | Observed Effect on AhR | IC₅₀ Value (TCDD-induced) |

| 1,4-Dihydroxyanthraquinone (Quinizarin) | Hydroxyl groups at C1, C4 | Strong suppression of DNA-binding activity; No agonistic effect. nih.gov | ~1 µM nih.gov |

| 1,5-Dihydroxyanthraquinone (Anthrarufin) | Hydroxyl groups at C1, C5 | Strong suppression of DNA-binding activity; No agonistic effect. nih.gov | ~1 µM nih.gov |

| 1,8-Dihydroxyanthraquinone (Danthron) | Hydroxyl groups at C1, C8 | Strong suppression of DNA-binding activity; No agonistic effect. nih.gov | ~1 µM nih.gov |

| 2,6-Dihydroxyanthraquinone (Anthraflavic Acid) | Hydroxyl groups at C2, C6 | Moderate suppression of DNA-binding activity. nih.gov | > 1 µM nih.gov |

Environmental Chemistry and Transformation Pathways

Formation as a Nitrated/Oxygenated Polycyclic Aromatic Hydrocarbon (NPAH/OPAH) Transformation Product

Unlike parent PAHs that are primary pollutants from incomplete combustion, NPAHs and OPAHs can be both directly emitted and formed secondarily in the environment through chemical reactions. case.edu The presence of both a hydroxyl (-OH) and a nitro (-NO₂) group on the anthracene-9,10-dione skeleton suggests a multi-step formation pathway from less complex precursors.

The formation of 1-Hydroxy-7-nitroanthracene-9,10-dione in the atmosphere is not a single event but rather the result of sequential oxidation and nitration reactions involving its parent compounds, primarily anthracene (B1667546) or 9,10-anthraquinone. These reactions can occur in both the gas phase and on the surface of particulate matter.

A plausible pathway involves two key steps:

Hydroxylation: Parent PAHs or their oxygenated derivatives like 9,10-anthraquinone, which are prevalent in the atmosphere, can undergo oxidation. The reaction with hydroxyl radicals (•OH), a dominant daytime oxidant, is a key process. Studies have shown that 9,10-anthraquinone adsorbed on particles reacts with •OH radicals to form hydroxylated products, including 1-hydroxy-9,10-anthraquinone. rsc.org This initial oxidation introduces the hydroxyl group.

Nitration: The resulting 1-hydroxy-9,10-anthraquinone can then be nitrated. This can occur through various atmospheric mechanisms. In the gas phase, reactions with •OH and nitrate (B79036) radicals (•NO₃) are significant. case.edu On particle surfaces, heterogeneous reactions with nitrogen dioxide (NO₂) or dinitrogen pentoxide (N₂O₅) can lead to the addition of a nitro group to the aromatic ring. researchgate.net The presence of an activating hydroxyl group on the ring can influence the position of the subsequent nitration.

These processes are influenced by atmospheric conditions such as sunlight intensity (which drives radical formation), temperature, and the concentration of pollutants like nitrogen oxides (NOx). researchgate.netnih.govepa.gov While many NPAHs are formed through photoreactions, the specific isomer this compound would result from the specific reactivity of its hydroxylated precursor. researchgate.net

In terrestrial and aquatic systems, the formation of this compound is primarily a secondary process resulting from the transformation of deposited PAHs. The conversion of PAHs to OPAHs and NPAHs occurs in soil, influenced by factors like biological activity, climate, and soil chemistry. case.edu

Specifically, the formation can be driven by photochemical reactions at the soil or water surface. Hydroxylated PAHs (OH-PAHs), formed from the microbial or abiotic oxidation of parent PAHs, can undergo further transformation. These OH-PAHs can be converted into nitro-PAHs through reactions involving nitrogen dioxide radicals (NO₂•). nih.gov These radicals can be generated from the photolysis of nitrate or nitrite (B80452), which are common components of soil and water, particularly in areas affected by agricultural runoff or nitrogen deposition. nih.gov The higher water solubility of OPAHs and NPAHs compared to their parent compounds can lead to faster vertical leaching and transport within the soil column. case.edu

Abiotic Degradation Mechanisms in Environmental Compartments

Once formed, this compound is subject to abiotic degradation processes that break down the molecule, reducing its persistence in the environment. The primary mechanisms are photolysis and chemical oxidation.

Photochemical degradation, or photolysis, is recognized as the most significant natural removal process for nitro-PAHs in the environment. case.edu This process involves the absorption of solar ultraviolet (UV) radiation, which excites the molecule and can lead to its decomposition. The degradation follows pseudo-first-order kinetics, and the rate is highly dependent on factors like pH, UV wavelength, and the presence of other substances like humic acids. rsc.orgresearchgate.net

Table 1: Factors Influencing Photolytic Degradation Rates of Nitroaromatic Compounds

| Factor | Description of Influence | Source |

|---|---|---|

| Light Wavelength & Intensity | Degradation rates are dependent on the specific wavelengths of UV light absorbed by the compound. Higher intensity generally leads to faster degradation. | rsc.orgmdpi.com |

| pH | The pH of the medium (e.g., water, soil moisture) can affect the chemical form of the compound and its light-absorbing properties, thereby altering degradation kinetics. Acidic or alkaline conditions can enhance rates compared to neutral conditions. | rsc.orgresearchgate.net |

| Quantum Yield (Φ) | An intrinsic property of the molecule that dictates the efficiency of the light-induced reaction. It can be wavelength-dependent for some compounds. | researchgate.net |

| Presence of Sensitizers | Substances like humic acids in soil or dissolved organic matter in water can absorb light and transfer the energy, sensitizing and enhancing the degradation of the target compound. | rsc.org |

Chemical oxidation by highly reactive species is another major abiotic degradation route. Fenton and Fenton-like processes are advanced oxidation processes (AOPs) that generate powerful hydroxyl radicals (•OH), which can non-selectively attack and mineralize persistent organic pollutants.

The classic Fenton reaction involves hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) under acidic conditions to produce •OH. These radicals can degrade nitroaromatic compounds through several mechanisms:

Hydroxylation: The •OH radical adds to the aromatic ring, introducing additional hydroxyl groups.

Denitration: The nitro group can be displaced and replaced by a hydroxyl group.

Ring Cleavage: The aromatic ring structure is broken, leading to the formation of smaller, less complex organic acids and ultimately mineralization to CO₂ and H₂O.

The efficiency of Fenton-based degradation is strongly influenced by operational parameters such as the concentrations of iron and H₂O₂, pH (typically most effective in acidic conditions, pH 3-5), and temperature. Given the robust and stable structure of the anthraquinone (B42736) core, this powerful oxidative process is a key mechanism for its ultimate destruction in contaminated soil and water.

Biotransformation Pathways by Microbial Systems

Microorganisms, including bacteria and fungi, have evolved diverse enzymatic systems capable of degrading complex aromatic compounds. The biotransformation of this compound involves the breakdown of both the anthraquinone structure and the nitro group substituent. This process is crucial for the natural attenuation of the compound in environmental systems. mdpi.com

The microbial degradation of nitroaromatic compounds can proceed via two main types of pathways:

Reductive Pathways: Under anaerobic or anoxic conditions, the nitro group is reduced by nitroreductase enzymes. This proceeds sequentially from the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino group (-NH₂). The resulting aminohydroxyanthraquinone may be more amenable to further degradation or may be polymerized into humic substances.

Oxidative Pathways: Under aerobic conditions, dioxygenase and monooxygenase enzymes can attack the aromatic rings. This process can initiate degradation by adding hydroxyl groups, which facilitates the opening of the aromatic ring. The cleavage of the ring system is a critical step leading to the formation of intermediates that can enter central metabolic pathways and be completely mineralized. mdpi.com

Bacterial strains such as Pseudomonas, Bacillus, and Serratia, as well as various fungi, have been shown to degrade anthraquinone dyes and other nitroaromatic compounds. mdpi.com Often, a consortium of different microbial species works more effectively than a single strain, with different organisms carrying out different steps of the degradation sequence.

Table 2: Key Microbial Reactions in the Biotransformation of Aromatic Compounds

| Reaction Type | Enzyme Class (Example) | Description | Source |

|---|---|---|---|

| Nitro Reduction | Nitroreductases | Sequential reduction of the nitro group to an amino group via nitroso and hydroxylamino intermediates. | |

| Ring Hydroxylation | Monooxygenases, Dioxygenases | Incorporation of one or two oxygen atoms from O₂ into the aromatic ring, adding hydroxyl groups and making it susceptible to cleavage. | mdpi.com |

| Ring Cleavage | Dioxygenases | Breaking of the aromatic ring structure, a key step in mineralization. | mdpi.com |

| Glucosidation | Glucosyltransferases | Fungi can add sugar moieties (glucosidation) to hydroxyl groups, increasing water solubility which can aid in further transformation or removal. |

Microbial Metabolic Conversion Routes

While direct microbial degradation pathways for this compound are not extensively documented, the metabolic routes can be inferred from studies on structurally related nitroaromatic compounds and polycyclic aromatic hydrocarbons (PAHs). The presence of both a nitro group and a hydroxyl group on an anthraquinone skeleton suggests that microorganisms would likely employ a combination of reductive and oxidative strategies for its breakdown.

Nitroaromatic compounds are often initially transformed through the reduction of the nitro group. nih.gov This process is typically carried out by a variety of aerobic and anaerobic bacteria. nih.gov Under anaerobic conditions, the nitro group (-NO2) can be sequentially reduced to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group. nih.govresearchgate.net This transformation is a crucial first step as it can decrease the toxicity of the compound and render the aromatic ring more susceptible to subsequent cleavage.